BenchChemオンラインストアへようこそ!

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide

Medicinal chemistry Structure-activity relationship Sulfonamide library design

Deploy this cyclohexanesulfonamide (CAS 1428364-62-8) as the alicyclic reference for systematic SAR across sulfonamide S-substituents. Its cyclohexane ring confers 3D character absent in planar aromatics, while the but-2-yn-1-yl linker constrains conformation. Use to map clogP (1.73) vs. activity and to probe CYP3A4-mediated oxidation of the cyclohexyl motif. Require ≥95% purity with LCMS/NMR certification before HTS.

Molecular Formula C17H23NO4S
Molecular Weight 337.43
CAS No. 1428364-62-8
Cat. No. B2635842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide
CAS1428364-62-8
Molecular FormulaC17H23NO4S
Molecular Weight337.43
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNS(=O)(=O)C2CCCCC2
InChIInChI=1S/C17H23NO4S/c1-21-16-11-5-6-12-17(16)22-14-8-7-13-18-23(19,20)15-9-3-2-4-10-15/h5-6,11-12,15,18H,2-4,9-10,13-14H2,1H3
InChIKeyMOOCRDLJNCXYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide (CAS 1428364-62-8): Structural and Physicochemical Baseline


N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide (CAS 1428364-62-8) is a synthetic sulfonamide derivative with the molecular formula C17H23NO4S and a molecular weight of 337.43 g/mol [1]. The compound features a cyclohexanesulfonamide core linked via a but-2-yn-1-yl spacer to a 2-methoxyphenoxy group. Cyclohexyl sulfonamides as a class have been investigated in patent literature for platelet-activating factor (PAF) receptor antagonism and gamma-secretase inhibition [2]. This specific compound is catalogued as a research chemical and building block, with predicted clogP of approximately 1.73 and a topological polar surface area of 63.68 Ų [1], placing it within drug-like chemical space per Lipinski's Rule of Five.

Why N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide Cannot Be Casually Substituted by In-Class Analogs


Within the N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-sulfonamide series, the identity of the sulfonamide S-substituent governs steric bulk, lipophilicity, and potential target engagement. Replacement of the cyclohexane ring with smaller alkyl groups (e.g., methane, cyclopropane, butane) or aromatic systems (e.g., quinoline, thiophene) produces compounds with substantially different molecular weights, calculated logP values, and topological polar surface areas [1]. These physicochemical divergences predict altered membrane permeability, metabolic stability, and protein binding profiles. Furthermore, cyclohexanesulfonamides have been specifically claimed in patents for PAF receptor antagonism and gamma-secretase inhibition [2], suggesting that the cyclohexane moiety may confer distinct pharmacophoric properties not replicated by linear alkyl or aromatic sulfonamide analogs. Without head-to-head biological data, simple substitution based on shared 2-methoxyphenoxy-but-2-ynyl architecture alone carries unrecognized risk of altered activity profiles.

Quantitative Differentiation Evidence for N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide Against Closest Analogs


Molecular Weight and Steric Bulk Differentiation: Cyclohexanesulfonamide vs. Methanesulfonamide Analog

The cyclohexanesulfonamide analog possesses a molecular weight of 337.43 g/mol, compared to approximately 269 g/mol for the corresponding methanesulfonamide analog (C12H15NO4S) [1]. This ~68 Da increase reflects the substitution of a methyl group (15 Da) with a cyclohexyl ring (83 Da), representing a substantial increase in steric volume and hydrophobic surface area. The cyclohexane ring introduces conformational complexity (chair/boat isomerism) absent in the planar methyl analog, which may influence binding pocket complementarity. No head-to-head biological data comparing these two analogs were found in peer-reviewed literature [2].

Medicinal chemistry Structure-activity relationship Sulfonamide library design

Computed Lipophilicity (clogP) Differentiation: Cyclohexane vs. Smaller Alkyl Sulfonamide Analogs

The target compound has a computed logP (clogP) of approximately 1.73, as calculated for the neutral form [1]. This value reflects the balanced lipophilicity contributed by the cyclohexane ring (estimated π contribution ~2.0 for cyclohexyl) combined with the polar sulfonamide and methoxyphenoxy moieties. In contrast, smaller alkyl sulfonamide analogs (methyl, cyclopropyl, n-butyl) are expected to exhibit lower clogP values proportionally to their reduced hydrocarbon content. The butane-1-sulfonamide analog (C15H21NO4S, MW 311.4) was noted to have a monoisotopic mass of 311.119 g/mol with 5 hydrogen bond acceptors and 1 hydrogen bond donor [2], but no experimental logP data were located. The cyclohexane ring's lipophilicity positions this compound in a distinct region of chemical property space compared to polar or aromatic analogs.

Physicochemical profiling ADME prediction Drug-likeness assessment

Patent-Based Class-Level Evidence: Cyclohexyl Sulfonamides as Privileged Scaffolds for PAF Receptor Antagonism

A U.S. patent (US 20120108595) specifically claims cyclohexyl sulfonamide compounds as platelet-activating factor (PAF) receptor antagonists [1]. The patent describes these compounds as useful for treating PAF-mediated disorders including atherosclerosis, inflammatory conditions, and immune disorders. The cyclohexane ring is a defined structural element in the claimed generic formula, distinguishing this class from acyclic or aromatic sulfonamides. While the specific compound CAS 1428364-62-8 is not explicitly exemplified in the available patent text, its core cyclohexanesulfonamide motif matches the patented pharmacophore. PAF is described as a potent inflammatory phospholipid mediator active at 10⁻¹²–10⁻⁹ M concentrations with a plasma half-life of 2–4 minutes [1]. The PAFR antagonist class has demonstrated a 62% reduction in atherosclerotic lesion area in LDLR−/− mice [1]. This class-level evidence supports the cyclohexanesulfonamide scaffold as a biologically relevant chemotype distinct from non-cyclohexyl sulfonamides.

PAF receptor Inflammation Cardiovascular disease Patent pharmacology

Cyclohexanesulfonamide Core as Gamma-Secretase Inhibitor Pharmacophore: Patent-Based Class Evidence

U.S. Patent 7,655,675 discloses a novel class of cyclohexyl sulphonamides as gamma-secretase inhibitors for the treatment or prevention of Alzheimer's disease [1]. The compounds inhibit processing of amyloid precursor protein (APP) by γ-secretase, thereby reducing amyloid-beta (Aβ) production [1]. The cyclohexane ring is a core structural element of the claimed formula. A related medicinal chemistry publication noted that the lead cyclohexyl analogue in a series of N-arylsulfonamide-based γ-secretase inhibitors suffered from extensive oxidation on the cycloalkyl motif by cytochrome P450 3A4 [2], highlighting both the metabolic vulnerability and the structure-specific nature of the cyclohexane group. While the specific compound CAS 1428364-62-8 is not directly tested in these disclosures, its cyclohexanesulfonamide core aligns with the patented γ-secretase inhibitor pharmacophore. The but-2-yn-1-yl linker introduces an sp-hybridized alkyne that distinguishes it from saturated alkyl-linked analogs and may affect metabolic stability.

Alzheimer's disease Gamma-secretase inhibition Amyloid-beta CNS drug discovery

Recommended Research Application Scenarios for N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide (CAS 1428364-62-8)


Diversity-Oriented Screening Library Enrichment with Cyclohexyl Sulfonamide Chemotypes

This compound is best deployed as a structural diversity element in high-throughput screening (HTS) libraries targeting G-protein coupled receptors (GPCRs), particularly PAF receptor and related lipid mediator receptors. The cyclohexanesulfonamide core provides three-dimensional alicyclic character distinct from planar aromatic sulfonamides, while the but-2-yn-1-yl linker offers an sp-hybridized rigid spacer that constrains conformational flexibility. Based on the PAF receptor antagonist patent (US 20120108595) [1] and gamma-secretase inhibitor patent (US 7,655,675) [2], this chemotype is relevant to inflammation, cardiovascular, and neurodegenerative disease target classes. For procurement: specify purity ≥95% (standard vendor specification for research-grade material) and request analytical certification (NMR, LCMS) to confirm identity before screening.

Structure-Activity Relationship (SAR) Studies of Sulfonamide S-Substituent Effects

The compound serves as the cyclohexane reference point in systematic SAR studies comparing sulfonamide S-substituent effects (methyl, cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, phenyl, heteroaryl) while holding the N-(4-(2-methoxyphenoxy)but-2-yn-1-yl) fragment constant. The computed clogP of 1.73 [3] provides a baseline for correlating lipophilicity with biological activity across the analog series. Researchers should pair this compound with its methane, cyclopropane, butane, and quinoline sulfonamide analogs (see Section 2 comparators) to map physicochemical-property-activity relationships. This systematic approach can reveal whether the cyclohexane ring offers an optimal balance of steric bulk and lipophilicity for a given target.

Metabolic Stability Profiling of Cyclohexyl-Containing Sulfonamides

Literature evidence indicates that cyclohexyl motifs in sulfonamide-based γ-secretase inhibitors are subject to extensive CYP3A4-mediated oxidation [2]. This compound, with its but-2-yn-1-yl linker replacing a saturated alkyl chain, provides a tool to investigate whether the alkyne moiety alters the metabolic fate of the cyclohexanesulfonamide core. Researchers can conduct comparative microsomal stability assays (human or rodent liver microsomes, NADPH-supplemented) between this compound and saturated alkyl-linked cyclohexanesulfonamides to quantify intrinsic clearance differences. Such data would inform whether the alkyne linker mitigates or exacerbates the CYP oxidation liability noted for this chemotype class.

Chemical Biology Probe Development for S1P/PAF Lipid Signaling Pathways

Given the structural relationship to both sphingosine-1-phosphate (S1P) receptor modulators and PAF receptor antagonists, this compound may serve as a starting scaffold for developing chemical probes targeting lipid signaling GPCRs. Cyclohexyl sulfonamides are claimed as PAFR antagonists [1], while structurally related aryl-sulfonamides with but-2-yn-1-yl linkers have been investigated in S1P receptor pharmacology. The compound's moderate clogP (1.73) and TPSA (63.68 Ų) [3] predict reasonable cell permeability, making it suitable for cell-based phenotypic assays in inflammation or immunology research. Researchers should conduct preliminary receptor profiling (e.g., PAFR, S1P1-5, LPA1-3) to establish selectivity before advancing to mechanistic studies.

Quote Request

Request a Quote for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.